![molecular formula C13H8FN B12556612 10-Fluorobenzo[f]quinoline CAS No. 163275-67-0](/img/structure/B12556612.png)
10-Fluorobenzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluorobenzo[f]quinoline is a fluorinated derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is known for its unique properties, including blue-emitting fluorescence due to its extended π-π conjugation. The incorporation of a fluorine atom enhances its chemical and biological activities, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Fluorobenzo[f]quinoline can be achieved through several methods:
Palladium-Mediated Fluorination: This method involves the use of palladium catalysts to introduce the fluorine atom into the aromatic ring.
Cyclization and Cycloaddition Reactions: These reactions involve the formation of the quinoline ring system through the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes such as palladium-catalyzed cross-coupling reactions. These methods are preferred due to their efficiency, selectivity, and ability to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Fluorobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
10-Fluorobenzo[f]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Fluorobenzo[f]quinoline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. In the case of antibacterial activity, it targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinoline: The parent compound without the fluorine atom.
10-Nitrobenzo[f]quinoline: A nitro-substituted derivative with different electronic properties.
7-Fluoroquinoline: Another fluorinated quinoline with a different substitution pattern
Uniqueness: 10-Fluorobenzo[f]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and fluorescence properties. The presence of the fluorine atom enhances its biological activity and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
163275-67-0 |
|---|---|
Molekularformel |
C13H8FN |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
10-fluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H8FN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h1-8H |
InChI-Schlüssel |
SVLCSORBWPAQML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


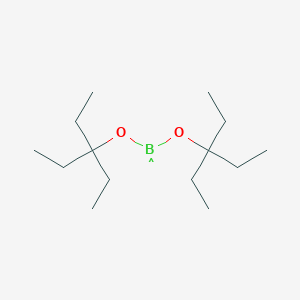
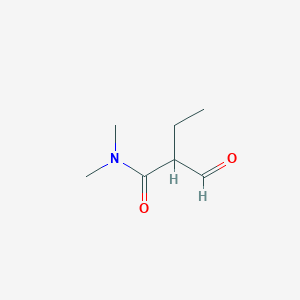

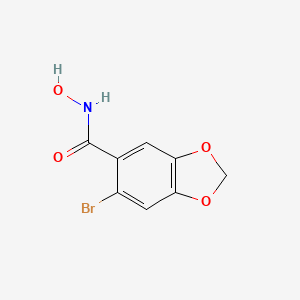
![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
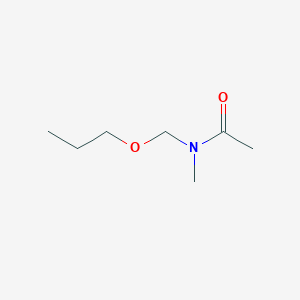

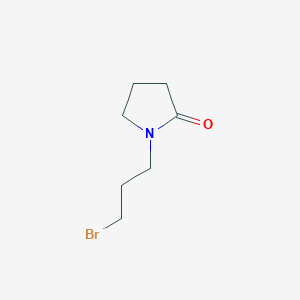
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
